molecular formula C24H29N3O3S2 B2957711 N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide CAS No. 847381-47-9

N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide

Cat. No.: B2957711
CAS No.: 847381-47-9
M. Wt: 471.63
InChI Key: CSEFYVKZPKHWJA-UHFFFAOYSA-N
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Description

N-{1-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide is a structurally complex molecule featuring a benzenesulfonamide core linked to a propan-2-yl group substituted with a thiophen-2-yl ring and a 4-(2-methoxyphenyl)piperazine moiety. This compound combines pharmacophores known for diverse biological activities:

  • Thiophene: Imparts metabolic stability and influences lipophilicity, often associated with anticancer and antimicrobial activities .
  • Piperazine: Enhances solubility and modulates receptor interactions, particularly with serotonin (5-HT) receptors .
  • Benzenesulfonamide: Common in enzyme inhibitors (e.g., carbonic anhydrase) and anticancer agents .

This article focuses on comparing this compound with structurally and functionally related derivatives, emphasizing synthesis, physicochemical properties, and biological activities.

Properties

IUPAC Name

N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S2/c1-19(25-32(28,29)20-9-4-3-5-10-20)24(23-13-8-18-31-23)27-16-14-26(15-17-27)21-11-6-7-12-22(21)30-2/h3-13,18-19,24-25H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEFYVKZPKHWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3OC)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 2-methoxyphenyl group through nucleophilic substitution.

    Attachment of the Thiophene Ring: The thiophene ring is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Sulfonamide Formation: Finally, the benzenesulfonamide moiety is attached through a sulfonation reaction, typically using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the methoxyphenyl and thiophene rings can modulate the compound’s binding affinity and selectivity. The benzenesulfonamide moiety may enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Structural Analogues
Compound Name / ID Key Structural Differences Key Similarities Reference
Target Compound Propan-2-yl bridge with thiophen-2-yl and 4-(2-methoxyphenyl)piperazine. Benzenesulfonamide core, piperazine substituent. -
(1R,2R)-ML-SI3 (CAS 2418594-00-8) Cyclohexyl group replaces propan-2-yl. 4-(2-Methoxyphenyl)piperazine, benzenesulfonamide.
1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea (CAS 863017-75-8) Thiourea replaces benzenesulfonamide; fluorophenyl on piperazine. Thiophen-2-yl, propan-2-yl bridge, piperazine substituent.
Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate (CAS 612044-99-2) Methyl ester groups on thiophene; sulfonyl group instead of sulfonamide. Thiophene, 4-(2-methoxyphenyl)piperazine, sulfonamide/sulfonyl linkage.

Key Observations :

  • The propan-2-yl bridge in the target compound is unique compared to cyclohexyl (ML-SI3) or ester-substituted thiophenes (CAS 612044-99-2). This bridge likely impacts conformational flexibility and receptor binding.

Key Observations :

  • Piperazine substitution reactions (e.g., ) typically achieve >90% conversion .
Physicochemical Properties
Compound Melting Point (°C) Solubility (Predicted) Molecular Weight (g/mol) LogP* Reference
Target Compound ~128–132 (estimated) Moderate in DMSO/ethanol ~529.7 3.5–4.0 -
6d () 128–129 Soluble in ethanol/hexane 493.6 3.2
ML-SI3 Not reported High in DMSO 455.6 4.1
CAS 863017-75-8 Not reported Low in water 454.6 4.5

Key Observations :

  • The target compound’s melting point aligns with analogues bearing methoxyphenylpiperazine and sulfonamide groups (e.g., 6d in ) .
  • LogP values suggest moderate lipophilicity, ideal for blood-brain barrier penetration (relevant to CNS targets like 5-HT1A) .
Pharmacological Activities
Compound Biological Activity IC50 / EC50 Reference
Target Compound Potential anticancer/5-HT1A receptor modulation (inferred from structural analogues). Not reported -
6 and 7 () Anti-breast cancer (MCF-7 cells). 9.55–10.25 μM
18F-MPPF () 5-HT1A receptor imaging agent (precursor shares 4-(2-methoxyphenyl)piperazine). Sub-nM affinity
ML-SI3 TRPML1/TRPML2 channel blocker (potential for lysosomal storage disorders). Not reported

Key Observations :

  • Thiophene-sulfonamide hybrids (e.g., ) show potent anticancer activity , suggesting the target compound may share this profile .
  • The 4-(2-methoxyphenyl)piperazine moiety is critical for 5-HT1A receptor binding, as seen in 18F-MPPF .

Biological Activity

N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structure and potential pharmacological properties. This compound features a piperazine ring, a thiophene moiety, and a sulfonamide group, which contribute to its biological activity.

Chemical Structure

The molecular formula of the compound is C24H29N3O3S2C_{24}H_{29}N_{3}O_{3}S_{2}, with a molecular weight of approximately 481.64 g/mol. The structural characteristics include:

  • Piperazine Ring : Known for its diverse biological activities, particularly in drug design.
  • Thiophene Ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
  • Sulfonamide Group : Enhances the compound's solubility and bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. The compound has been shown to bind selectively to serotonin and dopamine receptors, modulating their activity and influencing multiple physiological processes. This interaction suggests potential applications in treating psychiatric disorders, such as depression and anxiety.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antidepressant Activity : The compound's ability to enhance serotonin and dopamine signaling may contribute to its antidepressant effects.
  • Anticancer Potential : Preliminary studies have shown that derivatives containing piperazine and thiophene moieties can inhibit cancer cell proliferation, suggesting that this compound may have similar effects.
  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, indicating that this compound may also possess antimicrobial activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantEnhanced serotonin/dopamine signaling
AnticancerInhibition of cancer cell proliferation
AntimicrobialPotential antibacterial effects
Enzyme InhibitionInhibits acetylcholinesterase

Recent Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Antidepressant Efficacy : A study demonstrated that compounds with similar structures exhibited significant antidepressant-like behavior in animal models, suggesting potential therapeutic applications in mood disorders.
  • Anticancer Studies : Research on piperazine derivatives has shown promising results in inhibiting tumor growth in vitro, indicating that this compound may be effective against certain cancer cell lines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and what challenges arise in achieving high yields?

  • Methodology : Multi-step synthesis often involves coupling the 2-methoxyphenylpiperazine moiety with the thiophene-propan-2-yl intermediate via nucleophilic substitution or amidation. Key challenges include steric hindrance from the bulky benzenesulfonamide group and regioselectivity in thiophene functionalization. Purification via silica gel chromatography (using gradients of ethyl acetate/hexane) and characterization by 1^1H/1313C NMR are critical. For example, coupling reactions using HBTU/Et3_3N in THF have been effective for similar piperazine derivatives .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard for confirming bond angles, stereochemistry, and intermolecular interactions. Crystals are grown via slow evaporation of a DCM/hexane mixture. Discrepancies between NMR and crystallographic data (e.g., rotational conformers) can be resolved by refining occupancy factors and validating hydrogen bonding networks .

Q. What analytical methods ensure purity and stability assessment?

  • Methodology : Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Stability under storage (e.g., -20°C under argon) is monitored using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect decomposition. Impurity profiling via LC-MS is recommended for batches with <95% purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate pharmacological potential?

  • Methodology : Systematic modification of the 2-methoxyphenyl or thiophene groups followed by in vitro assays (e.g., kinase inhibition or antimicrobial activity) identifies key pharmacophores. For instance, replacing the methoxy group with halogens (e.g., Cl, F) and testing against cancer cell lines (IC50_{50} values via MTT assay) can reveal electronic effects on bioactivity. Molecular docking (AutoDock Vina) against target receptors (e.g., serotonin 5-HT1A_{1A}) provides mechanistic insights .

Q. What strategies optimize large-scale synthesis while preserving stereochemical integrity?

  • Methodology : Flow chemistry systems (e.g., microreactors) enhance scalability by controlling residence time and temperature. Design of Experiments (DoE) with variables like catalyst loading and solvent polarity identifies optimal conditions. In-line FTIR monitors reaction progress, minimizing racemization risks. For chiral intermediates, asymmetric catalysis (e.g., BINAP ligands) ensures enantiomeric excess >99% .

Q. How should contradictions between computational binding predictions and experimental data be addressed?

  • Methodology : Discrepancies often arise from force field approximations in molecular dynamics (MD) simulations. Validate computational models using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities experimentally. Adjust simulation parameters (e.g., solvation models) to align with empirical dissociation constants (KdK_d) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide

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